

DS-1001b: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	DS-1001b	
Cat. No.:	B15142903	Get Quote

DS-1001b is an investigational, orally active, and blood-brain barrier-permeable small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for **DS-1001b**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

DS-1001b is an isoxazole derivative with potent and selective inhibitory activity against mutated IDH1 enzymes.[1][2]

Property	Value	Reference
Chemical Name	Isoxazole derivative	[1]
CAS Number	1898207-64-1	[1]
Molecular Formula	C29H29Cl3FN3O4	[3]
Molecular Weight	608.92 g/mol	[3]
Administration Route	Oral	[1][2]
Key Feature	Blood-Brain Barrier Permeable	[1][2][4]

Mechanism of Action and Signaling Pathway





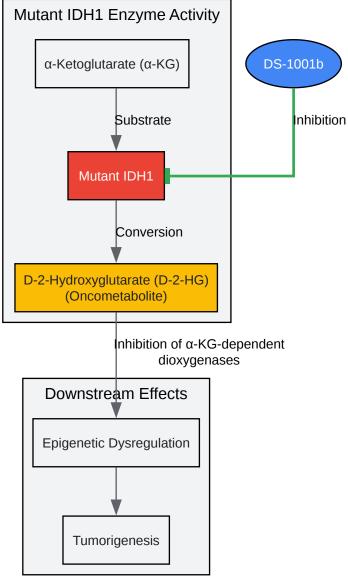


Mutations in the IDH1 enzyme, commonly found in gliomas and other cancers, lead to a neomorphic activity that converts α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][5][6][7] High levels of D-2-HG competitively inhibit α -KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[7] [8]

DS-1001b is a selective inhibitor of mutant IDH1.[3] It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation. This conformational change disrupts the binding site for a catalytically important divalent cation, which in turn reduces the enzyme's affinity for its substrate, α -KG.[5] By inhibiting the production of D-2-HG, **DS-1001b** aims to reverse the epigenetic alterations and suppress tumor growth.[2][7]



Mechanism of Action of DS-1001b



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Mechanism of Action of **DS-1001b**

Preclinical Data Biochemical Activity



DS-1001b has demonstrated potent and selective inhibition of mutant IDH1 enzymes in cell-free enzymatic assays.[4]

Enzyme	IC50 (nmol/L) (without Reference preincubation)	
IDH1 R132H	Potent Inhibition	[4]
IDH1 R132C	Potent Inhibition	[4]
IDH1 Wild-Type	No Significant Inhibition	[4]
IDH2 Mutant	No Significant Inhibition	[4]

Cellular Activity

In vitro studies have shown that **DS-1001b** inhibits the proliferation of cancer cells harboring IDH1 mutations.[1]

Cell Line	Cancer Type	IDH1 Mutation	GI50 (nM)	Reference
JJ012	Chondrosarcoma	Yes	81	[1]
L835	Chondrosarcoma	Yes	77	[1]

Treatment with **DS-1001b** (0.1-10 μ M for 14 days) has been shown to inhibit the proliferation of IDH1-mutated chondrosarcoma cells in a dose-dependent manner.[1] Furthermore, it has been observed to induce G1 phase arrest in the cell cycle.[1]

In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo efficacy of **DS-1001b**. Continuous oral administration of **DS-1001b** has been shown to impair tumor growth and reduce 2-HG levels in both subcutaneous and intracranial xenograft models of glioblastoma with IDH1 mutations.[2] These studies also suggest that **DS-1001b** promotes glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein.[2]

Clinical Data



DS-1001b has been evaluated in clinical trials for the treatment of patients with IDH1-mutated gliomas.

Pharmacokinetics

A Phase I study (NCT03030066) in patients with recurrent or progressive IDH1 mutant gliomas provided key pharmacokinetic data.[6][9][10]

Parameter	Value	Patient Population	Reference
Time to Peak Plasma Concentration (Tmax)	2 - 6 hours (Day 1)	Recurrent/Progressive IDH1 Mutant Glioma	[11]
Brain/Plasma Ratio (free form)	0.19 - 0.77	Recurrent/Progressive IDH1 Mutant Glioma (n=3)	[10]

Peak plasma concentration (Cmax) and area under the curve (AUC) were found to increase in a dose-dependent manner.[6][10]

Safety and Efficacy

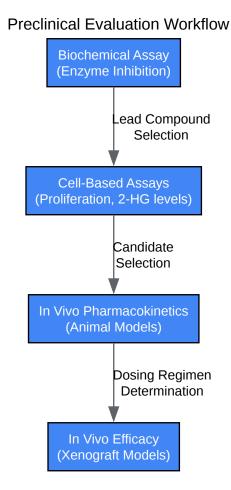
In the Phase I study (NCT03030066), **DS-1001b** was administered at doses ranging from 125 to 1400 mg twice daily and was found to be well-tolerated, with the maximum tolerated dose (MTD) not being reached.[6][10] The most common adverse events were Grade 1-2.[6]

A Phase II study (NCT04458272) is assessing the efficacy and safety of **DS-1001b** in patients with chemotherapy- and radiotherapy-naive IDH1 mutated WHO grade II glioma.[11]

Experimental Protocols General Experimental Workflow

The preclinical evaluation of **DS-1001b** typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.





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Preclinical Evaluation Workflow for **DS-1001b**

Mutant IDH1 Enzymatic Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of **DS-1001b** against mutant IDH1 enzymes.

- Reagents and Materials:
 - Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)
 - α-Ketoglutarate (α-KG)



- NADPH
- MgCl2
- Assay buffer (e.g., Tris-HCl)
- DS-1001b dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance or fluorescence
- Procedure:
 - 1. Prepare a reaction mixture containing the assay buffer, MgCl2, and NADPH in each well of the microplate.
 - 2. Add varying concentrations of **DS-1001b** to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
 - 3. Initiate the enzymatic reaction by adding the mutant IDH1 enzyme and α -KG.
 - 4. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
 - 5. Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.
 - 6. Calculate the percentage of inhibition for each concentration of **DS-1001b** relative to the vehicle control.
 - 7. Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Proliferation Assay (General Protocol)

This protocol describes a general method for evaluating the effect of **DS-1001b** on the proliferation of IDH1-mutated cancer cells.

Reagents and Materials:



- IDH1-mutated cancer cell line (e.g., JJ012, L835)
- Complete cell culture medium
- DS-1001b
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well cell culture plate
- Incubator (37°C, 5% CO2)
- Microplate reader
- Procedure:
 - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
 - 2. Treat the cells with a range of concentrations of **DS-1001b**. Include a vehicle control.
 - 3. Incubate the cells for a specified period (e.g., 72 hours to 14 days).[1]
 - 4. Add the cell viability reagent to each well according to the manufacturer's instructions.
 - 5. Incubate as required by the assay.
 - 6. Measure the absorbance or luminescence using a microplate reader.
 - 7. Calculate the percentage of cell growth inhibition for each concentration of **DS-1001b**.
 - 8. Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.

In Vivo Xenograft Study (General Protocol)

This protocol provides a general outline for assessing the antitumor activity of **DS-1001b** in a mouse xenograft model.

Materials:



- Immunocompromised mice (e.g., NOD-SCID)
- IDH1-mutated cancer cells or patient-derived tumor fragments
- DS-1001b formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Procedure:
 - 1. Implant the cancer cells or tumor fragments subcutaneously or orthotopically into the mice.
 - 2. Allow the tumors to reach a palpable size.
 - 3. Randomize the mice into treatment and control groups.
 - 4. Administer **DS-1001b** orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
 - 5. Monitor the tumor size using calipers at regular intervals.
 - 6. Monitor the body weight and overall health of the mice.
 - 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, histological examination).
 - 8. Analyze the tumor growth data to determine the efficacy of **DS-1001b**.

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